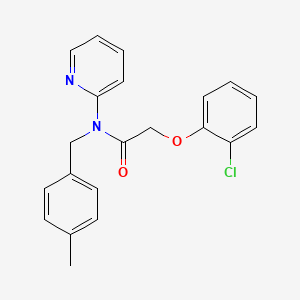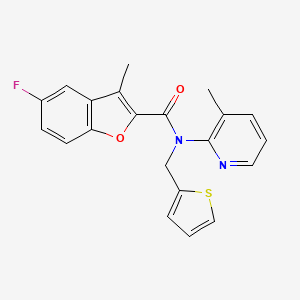![molecular formula C28H27N3O2 B11352408 [4-(Diphenylmethyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11352408.png)
[4-(Diphenylmethyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Diphenylmethyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone is a complex organic compound that features a piperazine ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Diphenylmethyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and oxazole intermediates. The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[4-(Diphenylmethyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[4-(Diphenylmethyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [4-(Diphenylmethyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylmethyl)piperazin-1-ylmethanone: Similar structure but with an ethoxy group instead of the oxazole ring.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a triazole ring instead of the oxazole ring.
Uniqueness
The uniqueness of [4-(Diphenylmethyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone lies in its specific combination of the piperazine and oxazole rings, which may confer unique biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C28H27N3O2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C28H27N3O2/c1-21-12-14-22(15-13-21)26-20-25(29-33-26)28(32)31-18-16-30(17-19-31)27(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,20,27H,16-19H2,1H3 |
InChI Key |
UHISRIVCZUYIQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B11352340.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-(propan-2-yloxy)benzamide](/img/structure/B11352347.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352349.png)
![N-(4-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11352353.png)
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11352355.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11352356.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-phenylacetamide](/img/structure/B11352364.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11352379.png)

![2-{1-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B11352382.png)


![2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11352403.png)
